
Propyl 3-methyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-methyl-2-butenoate: is an organic compound with the molecular formula C8H14O2 . It is an ester formed from the reaction of 3-methyl-2-butenoic acid and propanol. This compound is known for its pleasant fruity odor, which makes it a valuable ingredient in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propyl 3-methyl-2-butenoate can be synthesized through the esterification of 3-methyl-2-butenoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Propyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products Formed:
Hydrolysis: 3-methyl-2-butenoic acid and propanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Propyl 3-methyl-2-butenoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of propyl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 3-methyl-2-butenoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 3-methyl-2-butenoate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: Propyl 3-methyl-2-butenoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant fruity odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar esters .
Propriétés
Numéro CAS |
56922-71-5 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
propyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
JLAVFLRQAWOKRL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
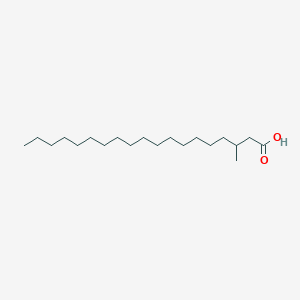
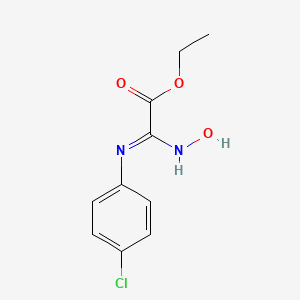
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)



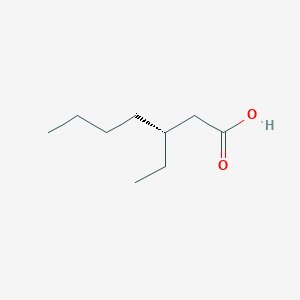
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

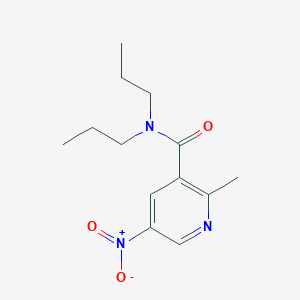
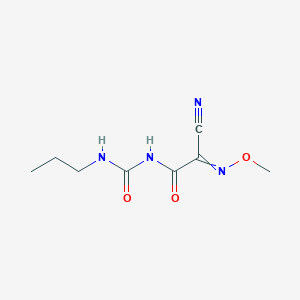
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
